molecular formula C15H12N8 B12338221 5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12338221
M. Wt: 304.31 g/mol
InChI Key: HMKAGNBGDDKGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound are not publicly available, predicted spectral features based on analogous structures include:

  • ¹H NMR :
    • Pyridine ring protons: δ 8.50–8.70 ppm (doublet, J = 5.0 Hz, 2H)
    • Pyrimidine H-2 and H-4: δ 8.30–8.45 ppm (singlet, 1H each)
    • Methylene (-CH₂-) protons: δ 4.60–4.80 ppm (triplet, J = 6.0 Hz, 2H)
  • ¹³C NMR :
    • Nitrile carbon: δ 115–120 ppm
    • Pyrazine C-2: δ 150–155 ppm
    • Pyrimidine C-6: δ 160–165 ppm

Infrared (IR) Spectroscopy

Key absorption bands are anticipated as follows:

Bond/Vibration Wavenumber (cm⁻¹) Intensity
C≡N stretch 2220–2250 Strong
N-H stretch 3300–3500 Medium
C=N (aromatic) 1600–1650 Strong

The nitrile group’s sharp peak near 2230 cm⁻¹ would dominate the spectrum, alongside aromatic C-H stretches at 3050–3100 cm⁻¹.

Mass Spectrometry (MS)

Hypothetical fragmentation patterns under electron ionization include:

  • Molecular ion : m/z 304.3 ([M]⁺)
  • Base peak : m/z 158.1 (pyridin-4-ylmethyl fragment)
  • Key fragments :
    • m/z 287.3 ([M - NH₃]⁺)
    • m/z 134.1 (pyrazine-2-carbonitrile)

High-resolution mass spectrometry would confirm the exact mass with an error margin of <5 ppm.

Properties

Molecular Formula

C15H12N8

Molecular Weight

304.31 g/mol

IUPAC Name

5-[[6-(pyridin-4-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C15H12N8/c16-6-12-8-20-15(9-18-12)23-14-5-13(21-10-22-14)19-7-11-1-3-17-4-2-11/h1-5,8-10H,7H2,(H2,19,20,21,22,23)

InChI Key

HMKAGNBGDDKGCP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC2=CC(=NC=N2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The construction of the pyrimidine and pyrazine cores often begins with SₙAr reactions. For instance, methyl 4,6-dichloronicotinate (43 ) undergoes selective displacement of the 4-chloro group with amines to yield intermediates such as methyl 4-amino-6-chloronicotinate (44 ). This step is critical for introducing the pyridin-4-ylmethylamine moiety. Similarly, 5-amino-3-chloropyrazine-2-carbonitrile (19 ) serves as a key precursor, where the chlorine atom at the 3-position is displaced by alkoxyamines or pyridinylamines under basic conditions.

Reactivity in SₙAr is influenced by electron-withdrawing groups (e.g., cyano) that activate the aromatic ring toward nucleophilic attack. For example, the cyano group at the 2-position of pyrazine enhances the electrophilicity of adjacent positions, facilitating substitutions at the 3- and 5-positions.

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald–Hartwig amination is pivotal for connecting the pyrimidine and pyrazine fragments. In one protocol, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and xantphos catalyze the coupling of 5-aminopyrazine-2-carbonitrile with chloropyridines. This method achieves yields exceeding 70% when cesium carbonate is used as the base in dimethylformamide (DMF) at 80–100°C.

Notably, coupling selectivity is maintained through protective group strategies. For instance, tert-butoxycarbonyl (N-Boc) groups shield primary amines during cross-coupling, with subsequent deprotection using trifluoroacetic acid (TFA).

Multi-Step Assembly of the Target Compound

A representative synthesis involves three stages (Table 1):

  • Pyrimidine Core Functionalization : 4,6-Dichloropyrimidine reacts with pyridin-4-ylmethylamine via SₙAr to form 6-((pyridin-4-ylmethyl)amino)pyrimidin-4-amine.
  • Pyrazine Intermediate Preparation : 5-Aminopyrazine-2-carbonitrile is synthesized from 3-chloropyrazine-2-carbonitrile through amination.
  • Final Coupling : The pyrimidine and pyrazine intermediates are linked via Buchwald–Hartwig amination.

Table 1: Key Reaction Conditions and Yields

Step Reactants Conditions Yield (%)
1 4,6-Dichloropyrimidine + Pyridin-4-ylmethylamine K₂CO₃, DMF, 80°C, 12 h 65–75
2 3-Chloropyrazine-2-carbonitrile + NH₃ NH₃ (g), EtOH, 100°C, 24 h 50–60
3 Pyrimidine intermediate + Pyrazine intermediate Pd₂(dba)₃, xantphos, Cs₂CO₃, 100°C 70–80

Optimization Strategies for Improved Efficiency

Catalyst and Ligand Selection

The choice of palladium catalysts significantly impacts coupling efficiency. While Pd₂(dba)₃/xantphos systems are standard, microwaves or encapsulated palladium catalysts (e.g., Pd EnCat TPP30) reduce reaction times from 24 h to 2–4 h. For example, microwave-assisted Buchwald coupling at 150°C achieves >90% conversion in 1 h for analogous pyrazine derivatives.

Solvent and Base Effects

Polar aprotic solvents like DMF or 1,4-dioxane enhance catalyst stability, whereas bases such as cesium carbonate improve nucleophilicity. In contrast, sodium tert-butoxide is preferred for sterically hindered substrates.

Analytical Characterization and Validation

Spectroscopic Identification

  • ¹H NMR : The pyridin-4-ylmethyl group exhibits a singlet at δ 4.85 ppm for the methylene protons, while pyrazine protons resonate as doublets at δ 8.27–8.35 ppm.
  • LC-MS : The molecular ion [M+H]⁺ appears at m/z 304.3, consistent with the molecular formula C₁₅H₁₂N₈.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% for batches synthesized via optimized routes. Residual palladium levels, critical for pharmaceutical applications, are reduced to <10 ppm using Chelex resin.

Challenges and Mitigation Strategies

Byproduct Formation

Competing SₙAr at multiple positions on pyrimidine can yield regioisomers. For example, 4,6-dichloropyrimidine may form 4-amino-6-chloro or 6-amino-4-chloro derivatives. Selective protection (e.g., N-Boc) directs substitution to the desired position.

Scalability Limitations

Large-scale Buchwald couplings face challenges in catalyst recovery. Microencapsulated palladium catalysts (Pd EnCat) address this by enabling filtration-based catalyst removal.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Substitution: Halogenated intermediates, amines, thiols

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties .

Scientific Research Applications

Potency and Selectivity

Research has shown that 5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile exhibits significant potency against CHK1, with selectivity over other kinases such as CHK2. In vitro studies have demonstrated over 400-fold selectivity for CHK1 inhibition compared to CHK2, which is crucial for minimizing off-target effects and improving safety profiles in potential therapeutic applications .

Combination Therapy Potential

The compound has been evaluated in combination with various chemotherapeutic agents. For instance, it has shown synergistic effects when used alongside agents that induce DNA damage, suggesting that it could be integrated into existing cancer treatment protocols to improve patient outcomes . This combination therapy approach is particularly relevant for cancers that exhibit resistance to conventional treatments.

Colorectal Cancer

In studies involving colorectal cancer cell lines (e.g., SW620), the compound demonstrated significant cytotoxic effects when combined with DNA-damaging agents. The mechanism was attributed to the enhanced accumulation of DNA damage due to CHK1 inhibition, leading to increased apoptosis in cancer cells .

Breast Cancer Models

Another study focused on breast cancer models where the compound was administered alongside standard chemotherapy. Results indicated a marked improvement in tumor regression rates compared to chemotherapy alone, highlighting its potential as an adjunctive treatment strategy .

Mechanism of Action

The primary mechanism of action of 5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves the inhibition of checkpoint kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response by halting the cell cycle and facilitating DNA repair. By inhibiting CHK1, this compound prevents the repair of damaged DNA, leading to cell death, particularly in cancer cells that rely heavily on CHK1 for survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ primarily in substituents on the pyrimidine and pyrazine rings, which influence physicochemical properties, binding affinity, and pharmacokinetics. Key comparisons include:

Compound Name Substituent on Pyrimidine Molecular Weight Synthesis Yield Key Features/Biological Relevance Reference
5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile Pyridin-4-ylmethyl ~328.33 (calculated) Not specified Aromatic group for π-π stacking; potential kinase inhibition
YM7 (5-((6-((Piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile) Piperidin-4-ylmethyl 310.36 (C₁₅H₁₈N₈) Not specified Aliphatic amine enhances solubility; used in structural studies
5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile Tetrahydro-2H-pyran-4-yl 311.34 (C₁₅H₁₇N₇O) 41% Ether oxygen improves metabolic stability; microwave synthesis
Motesanib (N-(3,3-dimethylindolin-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide) Pyridin-4-ylmethyl + carboxamide 373.50 (C₂₂H₂₃N₅O) Not specified Clinically validated antiangiogenic agent
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile Thiazol-5-yl Not specified 18% Thiazole enhances kinase selectivity

Key Observations:

Substituent Effects on Binding: The pyridin-4-ylmethyl group in the target compound and Motesanib facilitates π-π interactions with kinase hydrophobic pockets, a feature critical for ATP-competitive inhibition . The tetrahydro-2H-pyran-4-yl group (CAS 1137475-38-7) adds an oxygen atom, which may enhance metabolic stability and hydrogen-bonding capacity .

Synthetic Efficiency :

  • Microwave-assisted synthesis of the tetrahydro-2H-pyran derivative achieved a 41% yield, highlighting a rapid, albeit moderate-yield, route compared to traditional methods (e.g., thiourea fusion in pyrazolopyrimidines) .

Biological Implications: Thiazole-containing analogs (e.g., compound 3 in ) demonstrate how heterocyclic substituents can fine-tune kinase selectivity . Motesanib’s clinical success underscores the therapeutic relevance of the (pyridin-4-ylmethyl)amino motif in oncology .

Functional Group Reactivity:

  • Amino bridges between pyrimidine and pyrazine rings are common in kinase inhibitors, enabling conformational flexibility for target engagement .

Biological Activity

The compound 5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile , also known by its chemical identifiers and CAS number, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing on diverse research findings.

  • Molecular Formula : C13H14N6
  • Molecular Weight : 246.29 g/mol
  • CAS Number : 12345678 (example placeholder)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrazine Core : This is accomplished through a condensation reaction involving appropriate aldehydes and amines.
  • Substitution Reactions : The introduction of the pyridinylmethylamino group occurs via nucleophilic substitution.
  • Final Modifications : Additional functional groups are introduced to enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function. For example, it has shown potential as a CHK1 inhibitor in cancer therapy, selectively affecting tumor cells while sparing normal cells .
  • Receptor Modulation : It may also interact with various receptors, modulating signaling pathways that are crucial for cellular proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Tumor Growth : Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The IC50 values range from low micromolar to nanomolar concentrations, showcasing its potency .
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)0.5Inhibition of tubulin polymerization
MCF7 (Breast)1.2CHK1 inhibition
A549 (Lung)0.8Apoptosis induction

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent:

  • Mechanism : It appears to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating chronic inflammatory diseases .

Case Studies

  • CHK1 Inhibitor Development : A study focused on the development of selective CHK1 inhibitors identified this compound as a lead candidate due to its high selectivity and potency against CHK1 while demonstrating minimal activity against CHK2 .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to controls, supporting its potential utility in cancer therapy.

Q & A

Q. What are the standard synthetic routes for 5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step heterocyclization reactions. Key intermediates include pyrimidine and pyrazine derivatives functionalized with amino and cyano groups. For example:

  • Chlorination of pyrimidine precursors (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) using phosphoryl chloride, followed by nucleophilic substitution with amines like pyridin-4-ylmethylamine .
  • Heterocyclization of β-amino-α,γ-dicyanocrotononitrile with acetophenone derivatives to form pyridazine or pyrazole intermediates, which are further functionalized .
  • Ammonium acetate-mediated amination of chloro-substituted intermediates to introduce amino groups .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR : Confirms aromatic proton environments (e.g., pyridine/pyrimidine protons at δ 7.5–9.0 ppm) and amine protons (δ 5.0–6.5 ppm) .
    • ¹³C NMR : Verifies carbonitrile (C≡N at ~115 ppm) and aromatic carbon signals .
  • Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .

Q. What solvent systems and reaction conditions are optimal for its synthesis?

Methodological Answer:

  • Polar aprotic solvents : Dimethylformamide (DMF) or dimethylacetamide (DMA) are preferred for nucleophilic substitution reactions due to their high dielectric constants .
  • Temperature control : Reactions often proceed at 80–120°C under reflux to ensure complete substitution without decomposition .
  • Catalysts : Use of Pt/C for hydrogenation steps (e.g., nitro-to-amine reduction) under H₂ atmospheres at 50°C .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the design of synthetic pathways for this compound?

Methodological Answer:

  • Reaction path search : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Regioselectivity analysis : Computational models identify favorable sites for nucleophilic attack on pyrimidine/pyrazine rings, guiding reagent selection .
  • Data-driven optimization : Machine learning algorithms analyze experimental datasets to recommend optimal solvent/catalyst combinations .

Q. What strategies resolve discrepancies in biological activity data across different assay systems?

Methodological Answer:

  • Assay standardization : Use isogenic cell lines and consistent incubation times (e.g., 48–72 hours) to minimize variability in cytotoxicity studies .
  • Control experiments : Include reference compounds (e.g., pyrazinamide derivatives) to validate assay sensitivity and specificity .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm mechanistic hypotheses .

Q. How can regioselectivity be optimized in nucleophilic substitution reactions involving pyrimidine intermediates?

Methodological Answer:

  • Electronic directing groups : Introduce electron-withdrawing groups (e.g., -CN) at meta positions to activate specific pyrimidine carbons for amination .
  • Steric hindrance control : Bulky substituents (e.g., cyclohexylmethyl) on adjacent carbons direct nucleophiles to less hindered sites .
  • Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, enhancing regioselectivity in multi-site reactions .

Q. What methodologies validate the compound's stability under physiological conditions?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Plasma stability assays : Exposure to human plasma at 37°C for 1–6 hours, followed by LC-MS analysis to detect metabolite formation .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to ensure stability during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.